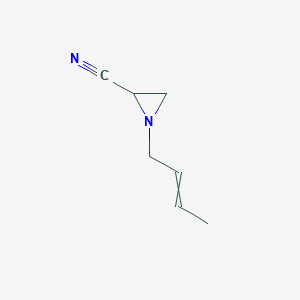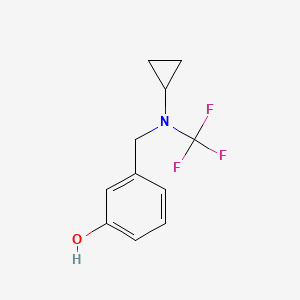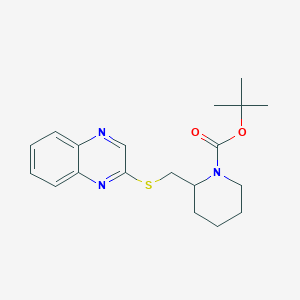
Tert-butyl 4-(5-(benzyloxy)pyridin-2-YL)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the benzyloxy-pyridinyl moiety in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate. This intermediate is then subjected to hydrolysis to yield piperazine-1,4-dicarboxylic acid.
Introduction of the Pyridinyl Moiety: The pyridinyl moiety can be introduced by reacting 2-chloropyridine with sodium hydride and benzyl alcohol to form 5-(benzyloxy)pyridin-2-yl chloride. This intermediate is then reacted with piperazine-1,4-dicarboxylic acid to form the desired product.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridinyl moiety can be reduced to form the corresponding piperidine derivative.
Substitution: The benzyloxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its piperazine core is known to interact with various biological targets, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, this compound is used in the development of pharmaceuticals. It has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel pesticides and herbicides with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine core is known to interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity. The benzyloxy-pyridinyl moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a benzylcarbamoyl group instead of a benzyloxy group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a pyrazolyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of tert-butyl 4-(5-(benzyloxy)pyridin-2-yl)piperazine-1-carboxylate lies in its benzyloxy-pyridinyl moiety, which provides unique chemical and biological properties. This makes it a valuable compound in the development of novel pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C21H27N3O3 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-phenylmethoxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,3)27-20(25)24-13-11-23(12-14-24)19-10-9-18(15-22-19)26-16-17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3 |
Clave InChI |
RXSGZMPPLYKQFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


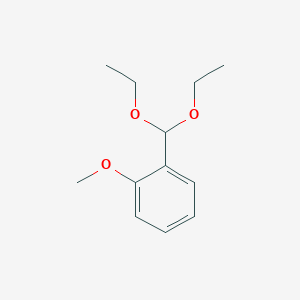
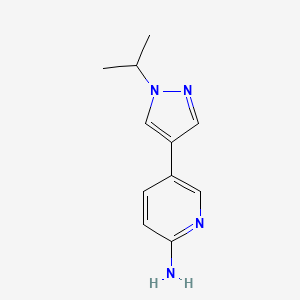
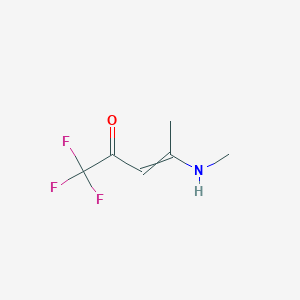
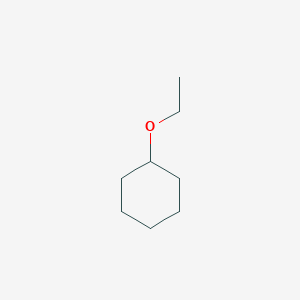


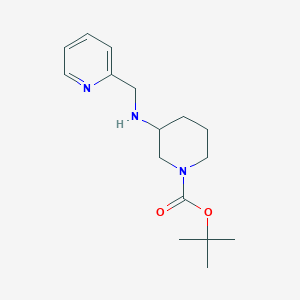
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
